

physical and chemical properties of N-(Biotin)-N-bis(PEG1-alcohol)

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An In-depth Technical Guide on the Physicochemical Properties of **N-(Biotin)-N-bis(PEG1-alcohol)**

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of biotin to polyethylene glycol (PEG) linkers is a cornerstone technique in biotechnology and drug development. This process, known as biotinylation, leverages the high-affinity interaction between biotin and streptavidin for various applications, including purification, detection, and targeted delivery of biomolecules.[1][2] The molecule **N-(Biotin)-N-bis(PEG1-alcohol)** represents a novel bifunctional linker, combining the specific targeting moiety of biotin with two short, hydrophilic PEG1 (ethylene glycol) arms terminating in hydroxyl groups.

This guide provides a comprehensive overview of the predicted physicochemical properties of **N-(Biotin)-N-bis(PEG1-alcohol)**, derived from the known characteristics of its constituent components: biotin and ethylene glycol. It also outlines detailed experimental protocols for the synthesis, characterization, and functional validation of this and similar biotinylated compounds.

Molecular Structure and Components



The chemical name **N-(Biotin)-N-bis(PEG1-alcohol)** describes a precise molecular architecture:

- Biotin Moiety: The core of the molecule is biotin (Vitamin H, C₁₀H₁₆N₂O₃S), a heterocyclic compound composed of a ureido ring fused with a tetrahydrothiophene ring.[3][4] A valeric acid side chain is a key feature, and it is through the carboxyl group of this chain that biotin typically conjugates to other molecules.[3]
- Linkage: The "N-" prefix suggests that the valeric acid side chain of biotin is connected via an amide bond to a central nitrogen atom.
- bis(PEG1-alcohol): This indicates two single ethylene glycol (PEG1) units are attached to the central nitrogen. Each PEG1 unit is terminated with a primary alcohol (hydroxyl, -OH) group, providing points for further conjugation or influencing the molecule's solubility.

Physicochemical Properties of Core Components

The properties of **N-(Biotin)-N-bis(PEG1-alcohol)** can be inferred from its fundamental building blocks.

Biotin

Biotin is a white, crystalline vitamin that is essential for various metabolic processes.[3][5] It is stable under dry conditions but can degrade in highly acidic or basic solutions.[5]

Table 1: Physical and Chemical Properties of D-Biotin



Property	Value	References
Molecular Formula	C10H16N2O3S	[3][4]
Molecular Weight	244.31 g/mol	[4]
Melting Point	231-233 °C (decomposes)	[6][7]
Appearance	White crystalline powder or fine long needles	[5][7]
Solubility in Water	~22 mg/100 mL at room temperature; soluble in hot water	[6][7]
Solubility (Other)	Soluble in DMSO, alcohol, benzene; sparingly in ethanol, ether	[3][7]
pKa (Carboxylic Acid)	4.53	[6]

Ethylene Glycol (PEG1)

Also known as ethane-1,2-diol, ethylene glycol is a colorless, odorless, and viscous liquid.[8][9] Its high miscibility with water is a key property leveraged in PEGylation to enhance the solubility of conjugated molecules.[8][10]

Table 2: Physical and Chemical Properties of Ethylene Glycol



Property	Value	References
Molecular Formula	C ₂ H ₆ O ₂	[10]
Molecular Weight	62.07 g/mol	[10]
Boiling Point	197-198 °C	[8][11]
Freezing Point	-13 °C	[8][9]
Density	~1.11 g/cm ³	[10]
Appearance	Clear, colorless, slightly viscous liquid	[8][11]
Solubility in Water	Miscible in all proportions	[8][9]
Solubility (Other)	Soluble in lower aliphatic alcohols, acetone, acetic acid	[9][12]

Inferred Properties of N-(Biotin)-N-bis(PEG1-alcohol)

Based on its composite structure, the following properties can be predicted for **N-(Biotin)-N-bis(PEG1-alcohol)**:

- Molecular Weight: The calculated molecular weight would be approximately 377.48 g/mol (C₁₅H₂₇N₃O₅S).
- Solubility: The presence of the two hydrophilic PEG1 arms is expected to significantly
 enhance the water solubility of the compound compared to biotin alone. PEG linkers are
 known to confer better solubility to biotin conjugates.[1]
- Stability: The central amide linkage should be stable under physiological conditions.
 However, it may be susceptible to hydrolysis under extreme pH (highly acidic or basic) conditions.
- Reactivity: The two terminal primary alcohol groups are available for further chemical modification, such as esterification or oxidation, allowing for the attachment of other



molecules of interest.

 Biological Activity: The biotin moiety is expected to retain its high binding affinity for streptavidin and avidin, provided the PEG linkers do not cause significant steric hindrance.
 The use of a spacer is generally advantageous for improving avidin binding.[1]

Experimental Protocols

The following section details the methodologies for the synthesis, characterization, and functional analysis of **N-(Biotin)-N-bis(PEG1-alcohol)**.

Synthesis and Purification

The synthesis would likely involve the reaction of an activated form of biotin with a custom-synthesized bis(PEG1-alcohol) amine.

Protocol 5.1.1: Synthesis via Amide Coupling

- Activation of Biotin: Dissolve D-Biotin in an appropriate solvent (e.g., DMF). Add N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent like EDC to activate the carboxylic acid group of biotin, forming a reactive Biotin-NHS ester.[13] Allow the reaction to proceed for several hours at room temperature.
- Coupling Reaction: In a separate vessel, dissolve the bis(PEG1-alcohol) amine precursor in a suitable buffer (e.g., PBS at pH 7.5-8.0). Add the activated Biotin-NHS ester solution to the amine solution.
- Reaction and Quenching: Allow the coupling reaction to proceed overnight at 4°C with gentle
 mixing. Quench any unreacted Biotin-NHS ester by adding a small amount of a primary
 amine-containing buffer like Tris.
- Purification: Purify the crude product using reversed-phase high-performance liquid chromatography (RP-HPLC).[14] Monitor the elution profile using UV detection and mass spectrometry to identify the fractions containing the desired product.
- Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a solid powder.



Structural Characterization

Protocol 5.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the covalent structure and assess purity.
- Procedure:
 - Dissolve 5-10 mg of the purified, lyophilized product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[15]
 - Transfer the solution to a clean NMR tube.[15]
 - Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectra.[15][16]
- Expected Results: The ¹H NMR spectrum should show characteristic peaks for the biotin ring system, the valeric acid chain, and the ethylene glycol units. 2D spectra will confirm the connectivity between these components.

Protocol 5.2.2: Mass Spectrometry (MS)

- Objective: To determine the precise molecular weight of the compound.
- Procedure:
 - Prepare a dilute solution of the sample (~1 mg/mL) in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile/water mixture.[17]
 - Infuse the sample into an ESI-MS instrument.
 - Acquire the mass spectrum in positive ion mode. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.[18]
- Expected Results: The spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of N-(Biotin)-N-bis(PEG1-alcohol), confirming its molecular weight.

Protocol 5.2.3: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.



- Procedure:
 - Acquire a background spectrum of the empty ATR crystal.[19]
 - Place a small amount of the solid sample onto the ATR crystal and apply pressure.
 - Scan the sample over the range of 4000-600 cm⁻¹.[20]
- Expected Results: The spectrum should display characteristic absorption bands for the N-H
 and C=O stretches of the amide bond, the O-H stretch of the terminal alcohols, and C-H
 stretches from the aliphatic chains.

Functional Validation

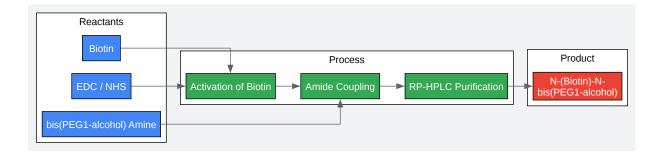
Protocol 5.3.1: Streptavidin-Biotin Binding Assay

- Objective: To confirm that the biotin moiety is active and can bind to streptavidin.
- Procedure (based on a competitive dye-binding assay):[21][22]
 - Prepare solutions of streptavidin, the biotinylated compound, and a reporter dye like HABA (4'-hydroxyazobenzene-2-carboxylic acid) in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 7.0).
 - In a spectrophotometer cuvette, mix the streptavidin and HABA solutions. The HABA dye binds to streptavidin, producing a characteristic absorbance at 500 nm.
 - Add the N-(Biotin)-N-bis(PEG1-alcohol) solution to the cuvette.
 - Monitor the absorbance at 500 nm. The biotin compound will displace the HABA dye from the streptavidin binding sites, causing a decrease in absorbance.
- Expected Results: A concentration-dependent decrease in absorbance at 500 nm upon addition of the biotinylated compound confirms its binding activity to streptavidin.

Visualizations: Workflows and Pathways



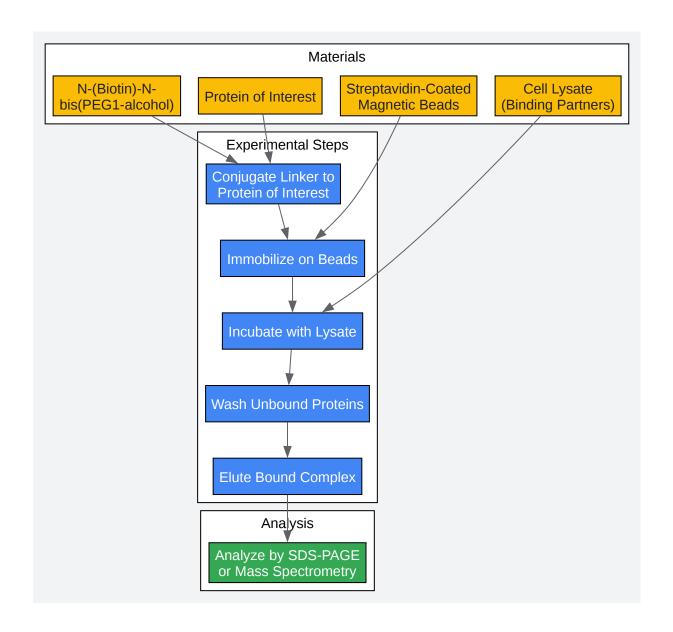
The following diagrams illustrate the synthesis workflow and a potential application of **N- (Biotin)-N-bis(PEG1-alcohol)**.



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Caption: A logical workflow for the synthesis of N-(Biotin)-N-bis(PEG1-alcohol).





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